molecular formula C17H17NO6 B11298665 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine

Cat. No.: B11298665
M. Wt: 331.32 g/mol
InChI Key: NYVPXSDCDBFMKO-UHFFFAOYSA-N
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Description

N-{[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine is a synthetic glycine conjugate derived from the cyclopenta[c]chromen scaffold. The core structure consists of a bicyclic system (cyclopenta fused with a chromen ring) substituted with a methyl group at position 7 and a ketone at position 2. This compound is primarily utilized in pharmacological research and organic synthesis, serving as a precursor or intermediate for drug development .

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C17H17NO6/c1-9-5-12(23-8-14(19)18-7-15(20)21)16-10-3-2-4-11(10)17(22)24-13(16)6-9/h5-6H,2-4,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

NYVPXSDCDBFMKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine typically involves multiple steps. The initial step often includes the formation of the cyclopentachromene core, followed by the introduction of the glycine moiety. Common reagents used in these reactions include acetic anhydride, glycine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound vary in substituents attached to the cyclopenta[c]chromen core and the acetylated side chain. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Substituent at 9-Oxy Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-{[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine Acetyl-glycine C₁₇H₁₇NO₇ 347.33 Hydrophilic; used in peptide conjugation studies .
2-[(7-Methyl-4-oxo-...yl)oxy]-N-[4-(tert-butyl)phenyl]acetamide () N-(4-tert-butylphenyl)acetamide C₂₄H₂₅NO₄ 391.46 Lipophilic; potential kinase inhibitor scaffold .
Methyl [(7-methyl-4-oxo-...)oxy]acetate () Methyl ester C₁₆H₁₆O₅ 288.29 Ester prodrug; hydrolyzes to acetic acid derivative .
[(7-Methyl-4-oxo-...)oxy]acetic acid () Free carboxylic acid C₁₅H₁₄O₅ 274.27 Intermediate for amide/ester synthesis; R&D applications .
(2-((7-Methyl-4-oxo-...)oxy)propanoyl)glycylglycine () Propanoyl-glycylglycine C₁₉H₂₁N₃O₈ 419.38 Extended peptide chain; enhanced solubility .
Rivulobirin E () Furochromenone with complex glycosidic substituent C₃₂H₃₀O₁₁ 590.60 Natural product; pharmacological reference standard .

Key Structural and Functional Insights

Substituent Effects on Solubility :

  • The glycine and glycylglycine derivatives (target compound and ) exhibit higher aqueous solubility due to polar amide and peptide bonds, making them suitable for biological assays .
  • The tert-butylphenyl acetamide () and methyl ester () analogs are more lipophilic, favoring membrane permeability but requiring formulation adjustments for in vivo use .

Reactivity and Stability :

  • The free carboxylic acid () is reactive in amide coupling reactions, serving as a versatile intermediate .
  • Methyl esters () act as prodrugs, undergoing hydrolysis to release active acids in physiological conditions .

Pharmacological Potential: Rivulobirin E (), though structurally distinct, shares a chromenone core and is used in anti-inflammatory and anticancer studies, suggesting possible bioactivity parallels . The tert-butylphenyl acetamide () is hypothesized to target hydrophobic binding pockets in enzymes due to its bulky substituent .

Biological Activity

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of N-acyl-alpha amino acids and has a complex structure characterized by a chromene moiety. Its molecular formula is C17H18O5C_{17}H_{18}O_{5}, and it is identified by CAS Number 307549-54-8. The compound's structure can be represented as follows:

\text{N 7 methyl 4 oxo 1 2 3 4 tetrahydrocyclopenta c chromen 9 yl oxy acetyl}glycine}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects.

1. Anti-inflammatory Effects

Research indicates that compounds similar to N-acetylglycine exhibit anti-inflammatory properties. A study demonstrated that N-acetylglycine could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

2. Obesity Resistance

Recent metabolomic studies have highlighted the role of acetylglycine in obesity resistance. In vivo studies on diet-induced obese mice showed that acetylglycine administration led to significant reductions in body fat and improved metabolic profiles. These findings suggest that this compound may have similar effects due to its structural analogies with acetylglycine .

3. Genotoxicity and Toxicology

Toxicology studies have shown that N-acetylglycine does not exhibit genotoxic effects in vitro or in vivo. No adverse effects were noted at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for considering the compound for therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyFindings
Study on Anti-inflammatory Activity Demonstrated inhibition of pro-inflammatory cytokines by N-acetylglycine derivatives .
Metabolomic Study on Obesity Identified acetylglycine as a key metabolite associated with reduced adiposity in mice .
Toxicology Assessment No genotoxicity or acute toxicity observed in comprehensive animal studies .

The mechanisms through which this compound exerts its biological effects may involve:

  • Modulation of Metabolic Pathways : Similar compounds have been shown to influence metabolic pathways related to fatty acid oxidation and energy expenditure.
  • Cytokine Regulation : The compound may affect signaling pathways involved in inflammation and immune responses.

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